2-Fluorobenzyl methyl sulfide
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Overview
Description
“2-Fluorobenzyl methyl sulfide” is a chemical compound . It is used for pharmaceutical testing and can be purchased from various suppliers .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing similar compounds. For instance, a wide range of 2-methyl-3-furyl sulfide derivatives were synthesized by reactions of 2-methyl-3-furyl disulfide with cyclic ethers, amides, ketones, and epoxides . Another method involves the use of benzyl halides as alkylation reagents in drug synthesis .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, there are general reactions involving similar compounds. For instance, secondary, tertiary, allylic, and benzylic alcohols appear to react by a mechanism that involves the formation of a carbocation, in an SN1 reaction with the protonated alcohol acting as a leaving group .
Scientific Research Applications
Chemical Sensing and Imaging
Fluorescent Probes for H2S Detection : A study developed a bright fluorescent probe based on an azide-functionalized O-methylrhodol fluorophore, MeRho-Az, which exhibits a rapid and significant fluorescence response when treated with hydrogen sulfide (H2S). This probe was used for detecting differences in H2S levels in live zebrafish, demonstrating its application in live imaging and investigation of chemical signaling in complex biological systems (Hammers et al., 2015).
Organic Synthesis
Synthesis of 4H-1-Benzopyrans : Research involving the treatment of 2-fluoro-5-nitrobenzyl bromide with active methylene compounds in the presence of potassium carbonate in acetone has led to the formation of highly functionalized 4H-1-benzopyrans. This tandem SN2-SNAr reaction sequence is simple and yields products in 50-92% yields, showing the potential of 2-fluorobenzyl derivatives in synthetic chemistry (Bunce et al., 2008).
Environmental and Material Science
Selective Separation of Aqueous Sulphate Anions : A study explored the use of ligands, including N-4-fluorobenzyl-4-amino-1,2,4-triazole, for the selective separation of sulphate anions. This research demonstrates the effectiveness of fluorobenzyl derivatives in environmental applications, particularly in the selective separation and recognition of specific anions in complex mixtures (Luo et al., 2017).
Photocatalysis
Synthesis of CdS Nanophotocatalysts : The synthesis and characterization of bis(N,N-di(4-fluorobenzyl)dithiocarbamato-S,S’)M(II) complexes were explored for their use as precursors to cadmium sulfide nanoparticles. These nanoparticles exhibit photocatalytic activity, highlighting the role of fluorobenzyl derivatives in the development of efficient photocatalysts for environmental remediation (Eswari et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
Based on its structural similarity to other benzyl compounds, it may undergo reactions at the benzylic position, which is the carbon adjacent to the aromatic ring . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds with similar structures have been implicated in various biochemical pathways, including methionine metabolism and the activated methyl cycle .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of 2-Fluorobenzyl methyl sulfide can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature .
properties
IUPAC Name |
1-fluoro-2-(methylsulfanylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FS/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGHZMQAJSGQEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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